molecular formula C23H24N2O7S B2519697 Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate CAS No. 681841-30-5

Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate

Cat. No.: B2519697
CAS No.: 681841-30-5
M. Wt: 472.51
InChI Key: ZYDGJZFTOSGBGX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate is a synthetic ester featuring a naphthalene sulfonamido group and a 3-nitrophenyl substituent. The sulfonamido group is commonly associated with antimicrobial activity, while the nitro group may influence electronic properties and reactivity.

Properties

IUPAC Name

ethyl 3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]-3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-3-31-21-12-13-22(19-11-6-5-10-18(19)21)33(29,30)24-20(15-23(26)32-4-2)16-8-7-9-17(14-16)25(27)28/h5-14,20,24H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDGJZFTOSGBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC(=O)OCC)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 3-(methylthio)propanoate

  • Structure : Simpler ester with a methylthio (-SCH₃) substituent.
  • Source: Identified as a key aroma compound in pineapple pulp and core, contributing to fruity notes via high odor activity values (91.21 µg·kg⁻¹ in pulp, 42.67 µg·kg⁻¹ in core) .
  • Applications : Primarily used in flavor and fragrance industries.
  • Key Differences : Lacks aromatic and sulfonamide groups, limiting pharmacological relevance compared to the target compound.

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

  • Structure : Contains a 2-nitrophenyl group and a ketone moiety.
  • Safety Profile : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Key Differences : The ketone group and nitro position (2- vs. 3-nitrophenyl) may alter reactivity and toxicity. The target compound’s sulfonamido group could enhance stability or bioactivity.

Ethyl 3-amino-3-(4-nitrophenyl)propanoate

  • Structure: Features a 4-nitrophenyl group and an amino (-NH₂) substituent.
  • Properties : Molecular formula C₁₁H₁₄N₂O₄, molar mass 238.24 g/mol, stored at 2–8°C .
  • The nitro position (4- vs. 3-) may affect steric interactions in biological targets.

Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate

  • Structure : Includes a chromene ring with methyl and propoxy substituents.
  • Applications : Chromene derivatives often exhibit medicinal properties (e.g., anti-inflammatory, anticancer) .
  • Key Differences : The chromene ring contrasts with the naphthalene sulfonamido group, suggesting divergent applications (e.g., chromenes in drug design vs. sulfonamides in enzyme inhibition).

Thiazolidinone Derivatives (e.g., Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate)

  • Structure: Contains a thiazolidinone ring linked to an ester.
  • Bioactivity : Demonstrated antibacterial and antifungal properties when modified with pyridine or hydrazide groups .
  • Key Differences: The thiazolidinone core enables heterocyclic interactions absent in the target compound, which may prioritize sulfonamide-mediated mechanisms.

Comparative Analysis Table

Compound Name Key Functional Groups Applications Notable Properties
Target Compound Sulfonamido, 3-nitrophenyl, ester Pharmaceuticals (hypothetical) Potential antimicrobial activity
Ethyl 3-(methylthio)propanoate Methylthio, ester Flavor/fragrance High odor activity (91.21 µg·kg⁻¹ in pulp)
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate 2-Nitrophenyl, ketone Synthetic intermediate High toxicity (H302, H315, H319, H335)
Ethyl 3-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl, amino Research chemical Polar, requires cold storage (2–8°C)
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate Chromene, propoxy Medicinal chemistry Chromene-based bioactivity
Thiazolidinone derivatives Thiazolidinone, ester Antibacterial/antifungal Heterocyclic interactions

Research Findings and Implications

  • Structural-Activity Relationships : The sulfonamido group in the target compound may enhance binding to bacterial enzymes (e.g., carbonic anhydrase), similar to sulfonamide drugs. The 3-nitrophenyl group could modulate electron-withdrawing effects, influencing reactivity .
  • Toxicity Considerations: Nitro-containing analogs (e.g., Ethyl 3-(2-nitrophenyl)-3-oxopropanoate) exhibit significant hazards, suggesting the target compound may require careful handling .
  • Synthetic Versatility : Ester derivatives are often intermediates in drug synthesis; the naphthalene moiety in the target compound could improve lipophilicity for membrane penetration .

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